Product packaging for Isopropyl thiophene-3-acetate(Cat. No.:CAS No. 53064-74-7)

Isopropyl thiophene-3-acetate

Cat. No.: B13800501
CAS No.: 53064-74-7
M. Wt: 184.26 g/mol
InChI Key: UHMOHYVZZQBQIB-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Synthetic Chemistry

Thiophene and its derivatives are cornerstone building blocks in synthetic chemistry, largely owing to their versatile structural and pharmacophoric properties. nih.gov Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene has since become a privileged scaffold in medicinal chemistry and materials science. derpharmachemica.comnih.gov Its structural similarity to benzene allows it to act as a bioisosteric replacement for phenyl rings in drug design, which can enhance drug-receptor interactions and modify solubility and metabolism. nih.gov The sulfur atom within the thiophene ring is a key feature, capable of participating in hydrogen bonding, which can be crucial for a molecule's biological activity. nih.gov Thiophene derivatives are integral to a wide array of pharmaceuticals, including antibacterial, antipsychotic, anticancer, analgesic, and anti-inflammatory agents. benthamdirect.com Beyond medicine, these scaffolds are vital in the development of organic electronic materials. smolecule.com

Overview of Ester Derivatives in Organic Synthesis and Materials Science

Esters are a fundamental functional group in organic chemistry, formed by the reaction of an acid and an alcohol. wikipedia.org They are ubiquitous in nature, contributing to the fragrances of fruits and flowers, and are crucial components of lipids. wikipedia.org In the laboratory and in industry, the esterification reaction is a foundational method for creating a vast array of molecules. mdpi.com Ester derivatives are not only key intermediates in the synthesis of complex organic molecules but also find direct applications as solvents, plasticizers, and lubricants. wikipedia.org In materials science, the incorporation of ester functionalities into polymers, such as polyesters, is of immense importance. wikipedia.orgmdpi.com The properties of these materials, including their solubility, thermal stability, and biodegradability, can be finely tuned by altering the structure of the ester group. nih.gov This versatility makes ester derivatives central to the development of new materials, from biodegradable plastics to advanced electroactive polymers for tissue engineering. nih.gov

Positioning of Isopropyl Thiophene-3-acetate within Advanced Chemical Research

This compound is a specific thiophene derivative that combines the structural features of a thiophene ring and an isopropyl ester group. smolecule.comontosight.ai This unique combination of a heterocyclic aromatic system and an ester functional group makes it a valuable compound in several areas of chemical research. It serves as a building block for the synthesis of more complex thiophene-containing molecules, which are of interest for their potential biological activities and applications in materials science. smolecule.comontosight.ai Specifically, it has been noted for its role in the development of organic electronic materials like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). smolecule.com

Current Gaps and Future Directions in Thiophene Ester Research

While the synthesis and applications of many thiophene derivatives are well-established, the field of thiophene ester research continues to evolve. A significant area of ongoing research is the development of more efficient and environmentally friendly synthetic methods, including the use of enzymatic catalysts and continuous flow systems. There is also a continuous search for novel thiophene-based polymers with enhanced electronic and optical properties for next-generation solar technologies and other electronic devices. researchgate.netuwaterloo.ca Furthermore, exploring the full potential of thiophene esters in medicinal chemistry remains a key objective, with studies focusing on their interactions with biological targets to design new therapeutic agents. benthamdirect.comontosight.ai The investigation into the structure-property relationships of these compounds is crucial for tailoring materials with specific functionalities. mdpi.com Future research will likely focus on overcoming challenges in scalability and long-term stability of thiophene-based materials to facilitate their commercial viability. researchgate.net

PropertyDescription
Molecular Formula C9H12O2S
Molecular Weight 184.25 g/mol
Classification Thiophene derivative, Ester
Key Structural Features Five-membered aromatic thiophene ring, Isopropyl ester group at the 3-position
Research AreaApplication of this compound
Organic Synthesis Building block for more complex thiophene derivatives. smolecule.com
Materials Science Development of organic electronic materials (e.g., OFETs, OLEDs). smolecule.com
Biological Research Studied for potential biological activities, serving as a pharmaceutical intermediate. smolecule.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B13800501 Isopropyl thiophene-3-acetate CAS No. 53064-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53064-74-7

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

propan-2-yl 2-thiophen-3-ylacetate

InChI

InChI=1S/C9H12O2S/c1-7(2)11-9(10)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

UHMOHYVZZQBQIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CSC=C1

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Isopropyl Thiophene 3 Acetate

Chemo- and Regioselectivity in Thiophene-3-acetate Synthesis

The chemo- and regioselectivity of electrophilic substitution and metal-catalyzed functionalization on a thiophene (B33073) ring are of paramount importance in the synthesis of 3-substituted derivatives like isopropyl thiophene-3-acetate. The thiophene ring is an electron-rich heterocycle, with the C2 and C5 positions being the most electronically activated and sterically accessible for substitution. umsl.edu This inherent reactivity makes direct functionalization at the C3 or C4 positions a significant challenge.

Controlling regioselectivity in the synthesis of 3-substituted thiophenes often requires multi-step strategies or advanced catalytic systems. One common approach involves the use of a directing or blocking group. For instance, a bromo-substituent can be placed at the C2-position to block this highly reactive site, thereby directing subsequent functionalization, such as palladium-catalyzed direct arylation, to the C5-position. masterorganicchemistry.comnih.gov While this strategy is effective for C5 functionalization, achieving C3 substitution requires a different precursor, typically starting with a compound already functionalized at the 3-position, such as thiophene-3-carboxylic acid or thiophene-3-acetonitrile.

Another powerful strategy involves the construction of the thiophene ring itself through cyclization reactions, which can pre-install the desired substitution pattern. researchgate.net For example, the Fiesselmann thiophene synthesis allows for the creation of substituted thiophenes from appropriate starting materials, offering a route to specific isomers that are difficult to obtain through direct functionalization. acs.org

Palladium-catalyzed cross-coupling reactions have also been developed to control regioselectivity. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve regiodivergent synthesis, selectively functionalizing either the C2 or C5 position of a 3-substituted thiophene. While these methods primarily address C2/C5 selectivity, the principles underscore the catalytic challenges that must be overcome for selective C3 functionalization. The functionalization of C-H bonds at the β-positions (C3 and C4) of thiophenes is generally more challenging than at the α-positions (C2 and C5). acs.org

Methodological Advancements in Ester Synthesis Relevant to Thiophene Systems

The final step in the synthesis of this compound is the esterification of a suitable precursor, such as thiophene-3-acetic acid, with isopropanol (B130326). Advancements in ester synthesis, particularly those amenable to heterocyclic systems, are crucial for achieving high yields and purity.

The choice of catalyst is critical in the esterification process. Traditional methods like the Fischer-Speier esterification use a strong Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with an excess of the alcohol to drive the equilibrium towards the ester product. wikipedia.orgorganic-chemistry.org While effective, these conditions can sometimes lead to degradation of sensitive heterocyclic substrates.

Modern catalytic methods offer milder and more selective alternatives. Palladium-based catalysts have been successfully employed for the carbonylative synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.govresearchgate.net In these reactions, a PdI₂/KI system catalyzes the cyclization and subsequent carbonylation-alkoxycarbonylation sequence under CO and air. The screening of reaction conditions is vital for optimizing yield and selectivity.

Zirconium-based Lewis acid catalysts, such as Zr(Cp)₂(CF₃SO₃)₂·THF, have also been shown to be effective for the esterification of various carboxylic acids and alcohols, including heteroaromatic substrates like 2-thiophene ethanol. nih.govacs.org These catalysts are often moisture-tolerant, which simplifies the reaction setup. N-Heterocyclic Carbene (NHC) catalysts, co-catalyzed by a simple carboxylic acid like benzoic acid, have emerged as powerful tools for the oxidative esterification of aldehydes, a reaction that could be adapted for thiophene-containing substrates. nih.govd-nb.info

Below is a table summarizing various catalytic systems used in the synthesis of thiophene-related esters.

Catalyst SystemSubstrate(s)Alcohol/ReagentYieldReference
PdI₂ (5 mol %), KI (2.5 equiv)2-(Methylthio)phenylacetylenesMethanol (B129727)57-83% nih.govresearchgate.net
Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol %)Thiophene-2-carboxylic acid2-Phenylethanol61% nih.govacs.org
Pyridinium tribromide / H₂SO₄2-Methylthiophene-3-carboxylic acidEthanol~84% (bromination)
N-Heterocyclic Carbene (NHC) / Benzoic AcidAldehydesAlcoholsHigh Yields nih.gov

This table is for illustrative purposes and shows yields for related thiophene ester syntheses, not specifically for this compound.

The reaction medium plays a crucial role in the synthesis of thiophene esters, influencing solubility, reaction rates, and catalyst stability. In palladium-catalyzed direct arylation reactions on thiophenes, polar aprotic solvents like N,N-dimethylacetamide (DMA) are often employed. masterorganicchemistry.comnih.gov For certain palladium-catalyzed carbonylations leading to benzothiophene (B83047) esters, the reaction can be successfully performed in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), which allows for recycling of the catalytic system. nih.govresearchgate.net

The choice of solvent can also be critical in classic esterification. Non-polar solvents like toluene (B28343) may be used to facilitate the removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus), which is a common technique to drive the Fischer esterification equilibrium toward the products. wikipedia.org Kinetic studies on the esterification of heterocyclic carboxylic acids with diazodiphenylmethane (B31153) have shown that the reaction constants are affected by the solvent, which is attributed to the solvation of the transition state. researchgate.net

The following table highlights solvents used in relevant synthetic procedures.

Reaction TypeSolventPurpose / ObservationReference
Pd-catalysed Direct ArylationDMAEffective solvent for the coupling reaction. masterorganicchemistry.comnih.gov
Pd-catalysed Carbonylative CyclizationBmimBF₄ (Ionic Liquid)Allows for catalyst recycling. nih.govresearchgate.net
Fischer EsterificationToluene / HexaneAllows for azeotropic removal of water. wikipedia.org
Esterification with DiazodiphenylmethaneEthanolSolvent affects reaction constants via transition state solvation. researchgate.net

Understanding the reaction kinetics of the esterification process is fundamental to optimizing reaction conditions for the synthesis of this compound. The Fischer-Speier esterification is a thermodynamically controlled equilibrium process. wikipedia.org The reaction mechanism involves several reversible steps: initial protonation of the carboxylic acid carbonyl group by the acid catalyst, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.comorganic-chemistry.org

Kinetic studies on zirconium-catalyzed esterifications have been used as a tool for the rational optimization of the process, allowing for the use of equimolar amounts of reagents. nih.govacs.org These analyses help in elucidating the operating mechanism and identifying rate-limiting steps. For the classic Fischer esterification, the rate is influenced by the steric hindrance of both the carboxylic acid and the alcohol, as well as the concentration of the catalyst and the efficiency of water removal. chembam.com

Advanced Spectroscopic and Structural Elucidation of Isopropyl Thiophene 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional experiments, provides a complete picture of atomic connectivity and the electronic environment of the nuclei.

The ¹H NMR spectrum of Isopropyl thiophene-3-acetate provides distinct signals for each unique proton environment. The thiophene (B33073) ring protons appear in the aromatic region, while the methylene (B1212753) protons of the acetate (B1210297) group and the methine and methyl protons of the isopropyl group appear in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing ester group and the electronic nature of the thiophene ring.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester is characteristically downfield, while the thiophene carbons and isopropyl carbons appear at predictable chemical shifts. hmdb.cawashington.edu

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene H2~7.4-
Thiophene H4~7.1-
Thiophene H5~7.3-
Methylene (-CH₂-)~3.8~35-40
Isopropyl Methine (-CH-)~5.0~68-70
Isopropyl Methyl (-CH₃)~1.2~21-23
Thiophene C2-~128-130
Thiophene C3-~130-132
Thiophene C4-~125-127
Thiophene C5-~126-128
Carbonyl (C=O)-~170-172

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei. columbia.edu

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring and a strong correlation between the methine and methyl protons of the isopropyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations. columbia.edu It allows for the unambiguous assignment of each carbon atom that is bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) ¹H-¹³C couplings, which is instrumental in connecting the molecular fragments. columbia.eduresearchgate.networktribe.com Key HMBC correlations would include the coupling from the methylene protons (-CH₂-) to the ester carbonyl carbon (C=O) and to carbons C3 and C4 of the thiophene ring. Additionally, correlations from the isopropyl methine proton (-CH-) to the carbonyl carbon and the methyl carbons would confirm the ester structure.

Expected 2D NMR Correlations for this compound

2D ExperimentCorrelating NucleiType of Information Provided
COSY Thiophene H4 ↔ Thiophene H5Connectivity of adjacent thiophene protons
Isopropyl -CH- ↔ Isopropyl -CH₃Connectivity within the isopropyl group
HSQC Thiophene Protons ↔ Thiophene CarbonsDirect C-H bond assignments in the ring
Methylene -CH₂- ↔ Methylene CarbonDirect C-H bond assignment of the acetate linker
Isopropyl Protons ↔ Isopropyl CarbonsDirect C-H bond assignments in the isopropyl group
HMBC Methylene -CH₂- ↔ Carbonyl C=OConfirms acetate structure
Methylene -CH₂- ↔ Thiophene C3, C4Links the acetate group to the thiophene ring
Isopropyl -CH- ↔ Carbonyl C=OConfirms isopropyl ester structure
Thiophene H2 ↔ Thiophene C3, C4Confirms ring connectivity

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group. Other key vibrations include the C-O stretches of the ester, C-H stretches of the aliphatic and aromatic portions, and characteristic vibrations of the thiophene ring, such as C=C and C-S stretching. researchgate.netresearchgate.net Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and the C-S bonds, which can be weak in the infrared spectrum. arxiv.org

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
EsterC=O Stretch1730 - 1750
EsterC-O Stretch1100 - 1300
Thiophene RingC=C Aromatic Stretch1400 - 1600
Thiophene RingC-S Stretch600 - 800
Aliphatic C-HC-H Stretch (sp³)2850 - 3000
Aromatic C-HC-H Stretch (sp²)3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the thiophene ring. The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the conjugated π-system of the heterocycle. slideshare.netrsc.org The presence of the ester group may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted thiophene. The isopropyl group, being a non-conjugated auxochrome, is not expected to significantly influence the position of the absorption bands. Weaker n → π* transitions associated with the non-bonding electrons of the ester's carbonyl oxygen may also be observed. researchgate.net

Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax (nm)
π → πThiophene Ring~230 - 260
n → πCarbonyl Group (C=O)> 260 (weak)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. mdpi.comrsc.org For this compound (C₉H₁₂O₂S), HRMS can confirm the molecular formula by matching the measured mass to the calculated theoretical mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation, primarily involving the ester group. pitt.edu

Predicted HRMS Data and Fragmentation for this compound

ParameterDescription
Molecular Formula C₉H₁₂O₂S
Calculated Monoisotopic Mass 184.0558 g/mol
Key Fragmentation Pathways Loss of the isopropoxy radical (-•OCH(CH₃)₂): This would lead to the formation of the thiopheneacetyl cation, a prominent peak.
Loss of propene (CH₂=CHCH₃) via McLafferty rearrangement: This would result from the transfer of a gamma-hydrogen from a methyl group to the carbonyl oxygen.
Loss of the isopropyl cation (-•CH(CH₃)₂): This would form the thiophene-3-acetate radical cation.
Formation of the thiophenemethyl cation: Cleavage of the bond between the methylene group and the carbonyl group.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com While a single-crystal X-ray structure for this compound has not been reported in the public domain, such an analysis would provide invaluable structural details.

If a suitable crystal were analyzed, the technique would yield precise bond lengths, bond angles, and torsion angles. acs.orgweizmann.ac.il This would allow for the exact determination of the conformation of the ester side chain relative to the plane of the thiophene ring. Moreover, crystallographic data would reveal the packing of molecules in the unit cell and identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or potential π-π stacking between thiophene rings, which govern the solid-state properties of the material.

Conformational Analysis and Torsional Angles3.5.2. Crystal Packing and Supramolecular Assembly

While general principles of conformational analysis for esters and the typical supramolecular interactions observed in thiophene derivatives could be discussed, any such discussion would be theoretical and not based on specific experimental data for this compound. This would not meet the requirement for "detailed research findings" and would be speculative in nature.

The absence of such specific data in the public domain prevents the creation of a scientifically accurate article that strictly adheres to the requested outline and content inclusions.

Theoretical and Computational Chemistry Studies on Isopropyl Thiophene 3 Acetate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations for thiophene (B33073) and its derivatives have been extensively performed to understand their structural and electronic properties. icm.edu.plnih.gov For isopropyl thiophene-3-acetate, DFT would be employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Optimization of the molecular geometry using DFT, for instance with the B3LYP functional, would likely show that the thiophene ring remains largely planar, while the isopropyl acetate (B1210297) group possesses significant conformational freedom. The bond lengths within the thiophene ring are expected to be intermediate between single and double bonds, characteristic of its aromaticity.

Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Data from Analogous Thiophene Derivatives)

ParameterPredicted Value
C=C (thiophene ring)~1.37 - 1.42 Å
C-S (thiophene ring)~1.72 - 1.74 Å
C-C (ring to substituent)~1.50 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
Thiophene Ring Dihedral Angle~0°

Note: These values are representative and based on DFT calculations of similar thiophene derivatives. Actual values for this compound would require specific calculations.

Basis Set Selection and Functional Evaluation for Accurate Property Prediction

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For thiophene derivatives, a variety of functionals and basis sets have been evaluated. Common functionals include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. icm.edu.plnih.gov More recent studies also employ functionals that include dispersion corrections, such as the ωB97XD, which are important for accurately modeling non-covalent interactions. acs.org

The choice of basis set is equally crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for organic molecules containing sulfur. icm.edu.pl The inclusion of polarization functions (d,p) and diffuse functions (+) is important for describing the electronic distribution and reactivity of molecules with heteroatoms and lone pairs, like this compound. For highly accurate energy calculations, complete basis set (CBS) extrapolations are sometimes employed. acs.org A study on poly(thiophene-3-methyl acetate) utilized DFT calculations to investigate its electronic properties, highlighting the importance of these computational choices. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For thiophene and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing acetate group at the 3-position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The isopropyl group, being a weak electron-donating group, might slightly raise these energy levels compared to a methyl or ethyl ester.

Studies on thiophene oligomers have shown that the HOMO-LUMO gap decreases with increasing conjugation length, leading to increased reactivity. researchgate.net For this compound, the HOMO-LUMO gap will be a key determinant of its electronic properties and potential applications in materials science.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Thiophene-3-acetate Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Thiophene-6.2-0.95.3
Methyl Thiophene-3-acetate (predicted)-6.5-1.25.3
This compound (predicted)-6.4-1.15.3

Note: These are representative values from general computational chemistry knowledge and studies on related molecules. Specific calculations are needed for precise values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the carbonyl group in the acetate substituent, making this area a likely site for electrophilic attack. The sulfur atom in the thiophene ring, with its lone pairs of electrons, will also contribute to a region of negative potential. The hydrogen atoms of the thiophene ring and the isopropyl group will exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. tandfonline.com

Computational Investigations of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Theory (TST) for Kinetic Parameter Determination

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of elementary reactions. acs.org It postulates the existence of a transition state, which is a high-energy intermediate state between reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key parameter in the Arrhenius equation for the rate constant.

For a reaction involving this compound, such as its hydrolysis, computational chemists would model the reaction pathway, locate the transition state structure, and calculate its energy. This would allow for the determination of the activation energy and the pre-exponential factor, providing a complete kinetic description of the reaction. Similar approaches have been used to study the oxidation of thiophene by radicals, where the rate constants for addition and abstraction reactions were calculated using TST and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.gov The development of mathematical models based on transition state theory has also been applied to predict the reactivity of thiophene derivatives. mdpi.com

Intramolecular Rearrangements and Decomposition Pathways

The thiophene ring, the core of this compound, is known to undergo various intramolecular rearrangements and decomposition reactions, particularly under thermal or photochemical conditions. Theoretical studies, primarily using Density Functional Theory (DFT) and high-level composite methods, have elucidated several key pathways for the unimolecular decomposition of thiophene.

High-temperature pyrolysis of thiophene has been shown to proceed through several channels, including the cleavage of the C-S bond accompanied by intramolecular proton transfer. researchgate.net These processes can lead to the formation of various smaller molecules. Some of the primary decomposition products observed in both experimental and theoretical studies include acetylene (B1199291) and other unsaturated hydrocarbons, as well as sulfur-containing species like hydrogen sulfide (B99878) (H₂S) and carbon disulfide (CS). researchgate.netnih.gov

DFT calculations have identified multiple competing decomposition pathways for thiophene, with varying energy barriers. acs.orgnih.gov These pathways often involve initial isomerization to intermediate structures, such as carbenes or ring-opened species, which then undergo further fragmentation. acs.orgnih.gov For instance, a 3,2-H shift can lead to a ring-opening intermediate, buta-2,3-dienethial, which subsequently decomposes. acs.orgnih.gov Another pathway involves isomerization to a four-membered ring intermediate before ring opening. acs.orgnih.gov

The presence of the isopropyl acetate substituent at the 3-position of the thiophene ring is expected to influence these pathways. The ester group itself can undergo characteristic rearrangements, such as the McLafferty rearrangement if a gamma-hydrogen is available, or decomposition through cleavage of the ester C-O bonds. The stability of the resulting radical or ionic fragments would play a crucial role in determining the preferred decomposition route. For instance, the decomposition of diferrocenyl 3,4-thiophene dicarboxylate has been observed to yield 3,4-thiophenedicarboxylic anhydride, highlighting a pathway involving the ester groups. mdpi.comresearchgate.net

Photochemical rearrangements of arylthiophenes are also well-documented, often involving isomerization and scrambling of the ring atoms. acs.org While the specific mechanisms for this compound are not detailed, it is plausible that photochemical excitation could lead to complex intramolecular rearrangements involving both the thiophene ring and the ester substituent.

Table 1: Theoretically Predicted Decomposition Channels for Unsubstituted Thiophene
Pathway NumberInitial StepKey Intermediate(s)Final ProductsCalculated Energy Barrier (kcal/mol)Reference(s)
1C-S bond cleavage & H-transferRing-opened structuresAcetylene + H₂C=C=S- researchgate.net
23,2-H shiftButa-2,3-dienethialCS + CH₃C₂H~73.19 acs.orgnih.gov
3Isomerization to α-carbeneFour-ring intermediateCS + CH₃C₂H~91.71 acs.orgnih.gov
43,4-H shiftBut-3-ynethialCS + CH₂CCH₂~86.31 acs.orgnih.gov
5C-H migration to SThio-ketene intermediatesH₂S + C₄H₂~102.95 acs.orgnih.gov

Note: Energy barriers are approximate and depend on the level of theory used in the calculations. The table presents a selection of proposed pathways and is not exhaustive.

Solvent Effects Modeling on Reaction Energies and Barriers

The chemical reactivity and physical properties of molecules are significantly influenced by their environment, particularly the solvent. Computational chemistry offers various models to account for these solvent effects, ranging from implicit continuum models to explicit solvent models.

For thiophene derivatives, the Polarizable Continuum Model (PCM) is a commonly used implicit solvent model to study how the bulk solvent environment affects properties like electronic spectra and reaction energetics. semanticscholar.orgrsc.org This approach treats the solvent as a continuous dielectric medium, which can be effective in capturing the general effects of solvent polarity. semanticscholar.org For example, studies on thiophene sulfonamide derivatives have utilized the SMD (Solvation Model based on Density) continuum model to simulate spectra in different solvents. mdpi.com

More explicit considerations of solvent interactions can be achieved through molecular dynamics (MD) simulations, where individual solvent molecules are included in the simulation box. This approach allows for a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding. For instance, MD simulations have been employed to investigate the distinct solvation structures of thiophene in deep eutectic solvents, revealing the nature of intermolecular forces between the solute and the solvent components. acs.org

In the context of reaction energies and barriers, solvent effects can be critical. A theoretical study on the reactivity of 3,5-dicyanothiophene with amines used MD simulations to explain the reversal of reactivity observed in different solvents, highlighting the importance of specific solvent interactions that would be missed by simpler models. acs.org Similarly, conformational analyses of simple esters and thiophene ethers have shown that the relative energies of different conformers can be significantly altered by the solvent environment. mdpi.com

Table 2: Illustrative Examples of Solvent Effects Modeling on Thiophene Derivatives
SystemProperty StudiedComputational Method(s)Key FindingReference(s)
Thiophene Sulfonamide DerivativesUV-Vis and IR SpectraTD-DFT with SMD modelSolvent polarity affects the simulated spectra. mdpi.com
3,5-DicyanothiopheneReaction with aminesMD simulations and DFTExplained the reversal of reactivity in water versus other solvents. acs.org
Simple Esters and Thiophene EthersConformational EquilibriaDFT with PCMSolvent affects the relative stability of conformers. mdpi.com
A Thiophene DerivativeThermodynamic PropertiesDFT with various solvent modelsSolvation environment significantly influences thermodynamic behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational dynamics, diffusion, solvation, and intermolecular interactions at an atomistic level.

Several studies have applied MD simulations to investigate various aspects of thiophene and its derivatives. For example, MD simulations have been used to calculate the diffusion coefficients of thiophene oligomers at different temperatures and concentrations. conicet.gov.ar Such information is crucial for understanding mass transport properties in materials science applications.

MD simulations have also been instrumental in studying the adsorption and interaction of thiophene derivatives with surfaces. A computational study on the anticorrosive effects of some thiophene derivatives on an iron surface employed MD simulations to investigate their adsorption behavior on the Fe(110) surface. nih.gov These simulations can reveal the preferred orientation of the molecules on the surface and the nature of the interactions that lead to the formation of a protective layer.

In the context of solution-phase behavior, MD simulations have provided detailed insights into the solvation structure of thiophene in complex solvents like deep eutectic solvents. acs.org These simulations can identify the specific atoms involved in intermolecular interactions and characterize the local solvent environment around the solute molecule.

For this compound, MD simulations could be used to explore a range of dynamic properties. For instance, simulations in different solvents could reveal the preferred solvation shell structure and the dynamics of solvent exchange around the molecule. The conformational flexibility of the isopropyl acetate side chain, including the rotation around the C-C and C-O bonds, could be studied to understand its dynamic behavior in solution. Furthermore, MD simulations could be employed to investigate the aggregation behavior of this compound molecules in non-polar solvents, providing insights into potential self-assembly processes.

Table 3: Applications of Molecular Dynamics Simulations to Thiophene Derivatives
SystemFocus of MD SimulationKey Insights GainedReference(s)
Thiophene OligomersDiffusionCalculation of diffusion coefficients as a function of temperature and concentration. conicet.gov.ar
Thiophene DerivativesAdsorption on Iron SurfaceUnderstanding of adsorption behavior and anticorrosive properties. nih.gov
ThiopheneSolvation in Deep Eutectic SolventsDetailed characterization of solvation structure and intermolecular forces. acs.org
Thiophene Carboxamide DerivativesComplex StabilityAssessment of the stability and compactness of ligand-protein complexes. mdpi.com

QSAR/QSPR Studies for Structure-Reactivity Relationships (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their activity or properties. While many QSAR studies on thiophene derivatives focus on biological activities, which are excluded here, the principles and descriptors used are also applicable to understanding non-biological reactivity and physical properties.

Computational chemistry plays a vital role in QSAR/QSPR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. For thiophene derivatives, descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and various reactivity indices, have been shown to be important. nih.govscispace.com

For example, a study on the reactivity of 3,5-dicyanothiophene successfully correlated the experimentally determined electrophilicity parameter with the theoretically calculated global electrophilicity index (ω), demonstrating a strong link between computational descriptors and chemical reactivity. acs.org This type of correlation allows for the prediction of the reactivity of new compounds before they are synthesized.

In the context of materials science, QSPR studies on thiophene derivatives used as corrosion inhibitors have employed a range of DFT descriptors to understand their performance. nih.gov These descriptors include global reactivity descriptors like chemical hardness and softness, as well as local reactivity descriptors like Fukui functions, which identify the most reactive sites within a molecule. nih.gov

A mathematical model has also been developed using Conceptual DFT to predict the reactivity of thiophene derivatives toward singlet oxygen, a key process in photodynamic therapy and material degradation. mdpi.com This model uses descriptors like Mulliken electronegativity to classify the reactivity of different thiophene structures. mdpi.com

For this compound, a QSPR approach could be used to predict various physical properties, such as its boiling point, viscosity, or solubility in different solvents, by establishing correlations with a set of calculated molecular descriptors for a series of related thiophene esters. The electronic properties of the thiophene ring, modulated by the electron-withdrawing or -donating nature of the substituent at the 3-position, would be expected to be a key factor in determining its chemical reactivity. Descriptors such as the HOMO-LUMO gap can provide an indication of the kinetic stability of the molecule, while local reactivity descriptors could pinpoint the most likely sites for nucleophilic or electrophilic attack.

Table 4: Key Descriptors in QSAR/QSPR Studies of Thiophene Derivatives (Non-Biological)
DescriptorTypeProperty/Reactivity Correlated WithReference(s)
HOMO Energy (EHOMO)ElectronicIonization potential, susceptibility to electrophilic attack nih.gov
LUMO Energy (ELUMO)ElectronicElectron affinity, susceptibility to nucleophilic attack nih.govnih.gov
HOMO-LUMO Gap (ΔE)ElectronicChemical hardness, kinetic stability nih.gov
Dipole MomentElectronicPolarity, intermolecular interactions nih.gov
Global Electrophilicity Index (ω)Reactivity IndexExperimental electrophilicity acs.org
Chemical Hardness (η) and Softness (σ)Reactivity IndexStability, reactivity nih.govscispace.com
Fukui FunctionsLocal ReactivityIdentification of reactive sites nih.govscispace.com
Mulliken Electronegativity (χM)ElectronicReactivity towards singlet oxygen mdpi.com

Reactivity and Chemical Transformations of Isopropyl Thiophene 3 Acetate

Ester Hydrolysis and Transesterification Reactions

The ester group of isopropyl thiophene-3-acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield thiophene-3-acetic acid and isopropanol (B130326). This transformation is typically carried out under acidic or basic conditions. Base-catalyzed hydrolysis, using reagents such as sodium hydroxide, proceeds through a nucleophilic acyl substitution mechanism and is generally irreversible due to the formation of the carboxylate salt.

Transesterification, the process of exchanging the isopropyl group with another alkyl or aryl group, can also be achieved. This reaction is often catalyzed by acids or bases and is driven to completion by using a large excess of the desired alcohol or by removing the isopropanol as it is formed. For instance, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid can produce methyl thiophene-3-acetate. researchgate.net

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). iust.ac.irwikipedia.org The substituent at the 3-position, the acetate (B1210297) group (-CH₂CO₂iPr), influences the regioselectivity of these reactions. The methylene-linked ester group is generally considered to be deactivating and a meta-director in classical aromatic systems due to its electron-withdrawing nature. However, in the highly reactive thiophene system, substitution typically occurs at the positions alpha (α) to the sulfur atom (C2 and C5), which are the most nucleophilic sites. researchgate.net The C5 position is generally favored for electrophilic attack in 3-substituted thiophenes, as the C2 position is more sterically hindered. researchgate.netjcu.edu.au

Halogenation: The halogenation of thiophene derivatives occurs readily. iust.ac.ir For this compound, bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or tetrahydrofuran (B95107) would be expected to yield primarily 2-bromo- and 5-bromo-3-thiopheneacetates. jcu.edu.aucdnsciencepub.com The reaction conditions can be controlled to favor monohalogenation. iust.ac.ir Iodination can be accomplished using reagents like N-iodosuccinimide. jcu.edu.au These halogenated derivatives are valuable intermediates for further functionalization through cross-coupling reactions. jcu.edu.aunih.gov

Representative Halogenation Reactions of 3-Substituted Thiophenes
Halogenating AgentSolventTypical Position of SubstitutionReference
N-Bromosuccinimide (NBS)Acetic Acid / THFC5 and/or C2 jcu.edu.au
N-Iodosuccinimide (NIS)Acetic AcidC5 and/or C2 jcu.edu.au
Sulfuryl Chloride (SO₂Cl₂)Polar SolventsC5 and/or C2 jcu.edu.au

Nitration: Nitration of the thiophene ring is a sensitive reaction due to the ring's high reactivity, which can lead to oxidation and the formation of complex product mixtures under harsh conditions. stackexchange.com Milder nitrating agents are preferred over the standard nitric acid/sulfuric acid mixture. stackexchange.comstudysmarter.co.uk A common reagent for the controlled nitration of thiophenes is a mixture of nitric acid and acetic anhydride, which forms acetyl nitrate (B79036) in situ. google.comorgsyn.orgsemanticscholar.org This method would likely introduce a nitro group at the C5 or C2 position of this compound.

Nucleophilic Attack on the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles. libretexts.org This reactivity is fundamental to reactions like hydrolysis and transesterification. Stronger nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl group. This typically results in the addition of two equivalents of the nucleophile, leading to the formation of a tertiary alcohol after an acidic workup. For example, reaction with excess methylmagnesium bromide would yield 2-(thiophen-3-yl)propan-2-ol. Reduction of the ester using strong reducing agents like lithium aluminum hydride (LiAlH₄) would produce 2-(thiophen-3-yl)ethanol.

Radical Reactions Involving the Thiophene or Isopropyl Moiety

While ionic reactions are more common for thiophenes, radical reactions are also possible. researchgate.net The thiophene ring can undergo homolytic aromatic substitution, though this is less studied than electrophilic substitution. The isopropyl group, specifically the tertiary hydrogen on the central carbon, could be susceptible to hydrogen atom abstraction by radical initiators, potentially leading to side-chain functionalization. However, specific studies on radical reactions involving this compound are not widely documented in readily available literature.

Polymerization Reactions of Thiophene-3-acetate Monomers

Thiophene derivatives are crucial monomers for the synthesis of conducting polymers, known as polythiophenes. wikipedia.org The ester functional group in thiophene-3-acetate monomers can be carried through the polymerization process, yielding a functionalized polymer. This resulting polymer, poly(thiophene-3-acetate), can then be hydrolyzed to produce poly(thiophene-3-acetic acid), a water-soluble conducting polymer. researchgate.netresearchgate.netrsc.orgresearcher.life

The most common method for synthesizing polythiophenes is oxidative polymerization. nih.govresearchgate.net This can be achieved either chemically or electrochemically.

Chemical Oxidative Polymerization: In this method, the monomer is treated with a chemical oxidant, most commonly iron(III) chloride (FeCl₃). nih.govresearchgate.net The reaction proceeds via the formation of a radical cation, which then couples with other radical cations or monomers to build the polymer chain. researchgate.net This process typically results in coupling at the 2- and 5-positions of the thiophene rings, leading to the formation of a conjugated polymer backbone. researchgate.net The resulting poly(this compound) would be soluble in common organic solvents, facilitating its processing.

Electrochemical Polymerization: Alternatively, polymerization can be initiated by applying an electrical potential to a solution containing the monomer and a supporting electrolyte. acs.orggoogle.comacs.org The monomer is oxidized at the anode surface to form radical cations, which then polymerize and deposit onto the electrode as a conductive film. google.com This technique allows for precise control over the thickness and properties of the resulting polymer film. acs.org Poly(thiophene-3-acetic acid) nanowires have been synthesized using this method. rsc.org

Methods for Oxidative Polymerization of Thiophene Monomers
MethodTypical Reagent/ConditionDescriptionProduct FormReference
Chemical PolymerizationIron(III) Chloride (FeCl₃)Monomer is oxidized by a chemical agent in solution.Powder/Precipitate nih.govresearchgate.net
Electrochemical PolymerizationApplied Anodic PotentialMonomer is oxidized at an electrode surface to initiate polymerization.Film on Electrode acs.orggoogle.com

Characterization of Poly(this compound) Derivatives

Direct characterization data for Poly(this compound) is not extensively available in the reviewed literature. However, the characterization of closely related polymers, such as Poly(3-thiophene acetic acid) (PTAA) and Poly(thiophene-3-methyl acetate), provides significant insight into the expected properties of its derivatives. researchgate.netresearchgate.net These polymers are typically analyzed using a range of spectroscopic and thermal techniques to determine their structure, molecular weight, and stability.

Spectroscopic Analysis:

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the polymer. For PTAA, a key feature is the shift of the C=O peak to around 1705 cm⁻¹, indicating the presence of the carboxylic acid's carbonyl group. researchgate.net For ester derivatives, this peak would be characteristic of the ester carbonyl. Other significant peaks include C-C and C=C stretching vibrations of the thiophene ring (1447-1688 cm⁻¹) and C-S bond stretching (800-900 cm⁻¹). researchgate.net

¹H-NMR Spectroscopy: Proton nuclear magnetic resonance (¹H-NMR) spectroscopy helps to elucidate the polymer's structure and regioregularity. In regioirregular PTAA, broad signals are observed in the aromatic region (7.27-7.33 ppm in DMSO-d₆) and for the methylene (B1212753) protons (3.79 ppm). researchgate.net For an isopropyl ester derivative, characteristic signals for the isopropyl group (a septet and a doublet) would also be expected.

UV-Vis Spectroscopy: UV-visible absorption spectroscopy is used to study the electronic properties related to the π-conjugated backbone. The π-π* transition energy is a key parameter. For poly(thiophene-3-methyl acetate) in chloroform, the absorption peak is subject to a red shift as polymer concentration increases, indicating longer effective π-conjugation lengths. researchgate.net

Thermal and Molecular Weight Analysis:

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers. Studies on polythiophene derivatives show that thermal stability can be influenced by the side-chain structure. mdpi.com

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the polymers, which are crucial for understanding the polymerization process and the resulting material properties. tandfonline.com

Below are interactive tables summarizing typical characterization data for derivatives closely related to Poly(this compound).

Table 1: Spectroscopic Data for Poly(3-thiophene acetic acid) Derivatives

Analysis Type Derivative Characteristic Signals/Peaks Reference
FT-IR Poly(3-thiophene acetic acid) (PTAA) ~1705 cm⁻¹ (C=O stretch of acid); 1447-1688 cm⁻¹ (C=C stretch of thiophene ring) researchgate.netresearchgate.net
¹H-NMR Poly(3-thiophene acetic acid) (PTAA) 7.27-7.33 ppm (aromatic H); 3.79 ppm (-CH₂-) researchgate.net

| UV-Vis | Poly(thiophene-3-methyl acetate) | Red shift in π-π* transition with increasing concentration | researchgate.net |

Table 2: Thermal and Molecular Weight Data for Polythiophene Derivatives

Property Polymer Value Conditions/Notes Reference
Molecular Weight (Mn) Poly[3-(4-tetrahydropyranmethylene)-thiophene] 11,788 g/mol Determined by GPC tandfonline.com
Polydispersity (Mw/Mn) Poly[3-(4-tetrahydropyranmethylene)-thiophene] 1.80 Determined by GPC tandfonline.com
Glass Transition (Tg) Polythiophene/Polyamide 6 Composite (5% PT) 61 °C Determined by DSC mdpi.com

| Thermal Stability (T₁₀) | Polythiophene | 315 °C | 10% weight loss temperature from TGA | mdpi.com |

Derivatization at the Thiophene Ring (e.g., metalation, cross-coupling)

The thiophene ring of this compound is amenable to various derivatization reactions, primarily at the C2 and C5 positions, which are the most reactive sites for electrophilic substitution and metalation.

Metalation: Direct metalation is a powerful tool for the regioselective functionalization of thiophenes. acs.org This typically involves deprotonation at one of the α-positions (C2 or C5) using a strong base.

Lithiation: Reagents like n-butyllithium (n-BuLi) are commonly used to deprotonate thiophenes. The resulting thienyllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles.

Magnesiation: The use of bulky magnesium amide bases, such as a Knochel-Hauser base (TMPMgCl·LiCl), allows for efficient deprotonation at the C2 position of 3-substituted thiophenes. rsc.org This approach is often used in the synthesis of regioregular polythiophenes. rsc.org The resulting organometallic intermediate can then be used in subsequent reactions. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental methods for forming new carbon-carbon bonds on the thiophene ring. These reactions are generally compatible with the ester functional group present in this compound. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds and involves the coupling of a halo-thiophene (or a triflate) with an organoboron compound, such as a boronic acid or boronic ester. nih.govnih.govnih.gov The reaction is typically catalyzed by a palladium complex, like Pd(PPh₃)₄, in the presence of a base. nih.govnih.gov This method could be used to introduce aryl, heteroaryl, or alkyl groups onto the thiophene ring of this compound, provided a halogen is first installed at the desired position (e.g., C2 or C5). nih.govnih.gov

Stille Coupling: This involves the reaction between an organotin compound and an organohalide, catalyzed by a palladium complex. It is a common method for synthesizing terthiophene and its derivatives due to its mild reaction conditions and tolerance for various functional groups, including esters. nih.gov

C-H Activation/Oxidative Coupling: More recent methods focus on the direct coupling of C-H bonds, avoiding the need for pre-functionalization with halogens. Palladium acetate, often assisted by a ligand and an oxidant, can catalyze the direct arylation of thiophenes. nih.gov This approach offers higher atom economy for synthesizing complex thiophene-based structures. nih.gov

Table 3: Common Derivatization Reactions for Thiophene Rings

Reaction Type Reagents & Catalyst Description Potential Application for this compound Reference
Metalation n-BuLi or TMPMgCl·LiCl Deprotonation at C2 or C5 position to form a highly reactive organometallic intermediate. Functionalization at the C2 or C5 position by reaction with various electrophiles. acs.orgrsc.org
Suzuki-Miyaura Coupling Aryl/Alkyl-B(OH)₂, Pd(PPh₃)₄, Base C-C bond formation between a bromo-thiophene derivative and a boronic acid/ester. Introduction of aryl or alkyl substituents at a pre-halogenated C2 or C5 position. nih.govnih.govnih.gov
Stille Coupling Organostannane, Pd Catalyst C-C bond formation between a halo-thiophene and an organotin reagent. Compatible with ester groups for building complex oligomeric or polymeric structures. nih.gov

| Direct C-H Arylation | Aryl Halide, Pd(OAc)₂, Ligand, Oxidant | Direct coupling of a thiophene C-H bond with an aryl halide. | A more atom-economical method to introduce aryl groups without prior halogenation. | nih.gov |

Design and Synthesis of Functional Derivatives and Analogues

Modification of the Ester Moiety for Tunable Properties

The ester group is a primary target for modification to control properties such as solubility, thermal stability, and charge-carrier mobility in thiophene-based materials. rsc.org

Systematic variation of the alkyl chain length in the ester group of thiophene-3-acetate analogues has a pronounced effect on their material properties. Research on related thiophene-based organic semiconductors demonstrates that increasing the alkyl chain length can significantly influence thermal stability, solubility, and molecular packing, which in turn affects charge-carrier mobility. rsc.orgresearchgate.net For instance, in a series of symmetric 4-alkylphenyl derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene, longer alkyl chains (C10 and C12) led to higher charge-carrier mobilities compared to shorter chains (C6). rsc.org Conversely, the shorter C6 chain provided the highest solubility. rsc.org

Longer alkyl chains can act as physical spacers, disturbing crowded interdigitation between polymer backbones and promoting backbone planarization upon thermal treatment. nih.govnih.gov This demonstrates a critical relationship between the molecular structure and the morphological behaviors of thiophene-based materials. nih.govnih.gov

Table 1: Impact of Alkyl Chain Length on Properties of Thiophene (B33073) Derivatives
Alkyl Chain LengthImpact on SolubilityImpact on Thermal StabilityImpact on Charge-Carrier MobilityReference
Short (e.g., C6)HigherVariableLower rsc.org
Medium (e.g., C8)ModerateGenerally IncreasesVariable rsc.org
Long (e.g., C10, C12)LowerHigherHigher rsc.orgnih.gov

The incorporation of substituted isopropyl groups, in place of the standard isopropyl group in isopropyl thiophene-3-acetate, presents a pathway for introducing specific functionalities. While direct studies on substituted isopropyl thiophene-3-acetates are not extensively detailed, general principles of organic synthesis suggest that modifications such as fluorination or the introduction of other functional groups on the isopropyl moiety could alter the electronic profile and steric hindrance of the ester. Such changes would be expected to influence the molecule's intermolecular interactions, solubility in various solvents, and its binding characteristics with target substrates. For example, branched side chains can enhance solubility and influence the crystalline state of polythiophenes. ntu.edu.tw

Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it amenable to various functionalization reactions, particularly electrophilic substitution. researchgate.net Introducing substituents directly onto the ring is a powerful strategy for modulating the electronic properties of the molecule. nih.govrsc.org

The electronic nature of the thiophene ring can be precisely controlled by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy (e.g., methoxy), or alkylthio moieties increase the electron density of the thiophene ring. researchgate.net This enhancement of electron density makes the ring more nucleophilic and can raise the Highest Occupied Molecular Orbital (HOMO) energy level. mdpi.comscispace.com In the context of conjugated polymers, the incorporation of EDGs can lead to a lower band gap. researchgate.net For example, studies on diketopyrrolopyrrole (DPP)-based polymers have shown that increasing the number of thiophene units, which act as EDGs, raises the glass transition temperature of the polymer. scispace.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyl moieties decrease the electron density of the thiophene ring. This makes the ring less nucleophilic and lowers the energy levels of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The introduction of an ester group at the 3-position of a thiophene monomer, for example, results in a blue shift in the maximum absorption wavelength (λmax) of its corresponding polymer, which is indicative of a wider band gap due to the electron-withdrawing nature of the carbonyl group. rsc.org Thiophenes substituted with EWGs can act as dienophiles in polar Diels-Alder reactions. researchgate.net

Table 2: Effect of Substituents on the Thiophene Ring
Substituent TypeExamplesEffect on Ring Electron DensityImpact on Electronic PropertiesReference
Electron-Donating (EDG)-CH3, -OCH3, -SCH3IncreasesRaises HOMO level, narrows band gap researchgate.netmdpi.com
Electron-Withdrawing (EWG)-NO2, -CN, -C=ODecreasesLowers HOMO/LUMO levels, widens band gap mdpi.comrsc.org

Fusing additional heterocyclic or aromatic rings to the thiophene core creates extended π-conjugated systems with novel electronic and optical properties. These fused systems are of significant interest for applications in organic electronics.

Synthetic strategies often involve multi-step processes, including coupling reactions. For example, thieno[3,2-b]thiophene-based heterocyclic aldehydes can be synthesized via Vilsmeier-Haack formylation followed by a Suzuki coupling reaction. mdpi.com Similarly, thieno[3,2-f]isoquinolines have been synthesized through a combination of palladium-catalyzed Sonogashira and Suzuki–Miyaura reactions followed by acid-mediated cycloisomerization. The fusion of a pyridine (B92270) ring, which is electron-deficient, with the electron-rich thiophene ring can result in materials with promising optoelectronic properties. These fused structures, such as thieno[3,2-b]thiophene (B52689) and thieno[3,2-b]furan, are chemically robust and serve as important building blocks for more complex functional molecules. nih.govacs.org

Synthesis of Polymeric Thiophene-3-acetate Esters

Thiophene-3-acetate and its derivatives can serve as monomers for the synthesis of functional polymers. The resulting poly(thiophene-3-acetic acid) (PTAA) and its esters combine a hydrophobic polythiophene backbone with hydrophilic or functionalizable side groups, leading to materials with unique properties. researchgate.net

Several polymerization methods are employed:

Electrochemical Polymerization: This technique allows for the synthesis of polymer films directly onto an electrode surface. Poly(3-thiophene acetic acid) nanowires have been synthesized using this method with the aid of water-soluble macromolecule templates like hydroxyethylcellulose. rsc.org The resulting nanowires exhibit good electrochemical responsiveness and increased hydrophobicity compared to bulk films. rsc.org

Oxidative Chemical Polymerization: This common method uses oxidizing agents like iron(III) chloride (FeCl3) to polymerize thiophene monomers. researchgate.net This approach has been used to synthesize poly(methyl 2-(thiophen-3-yl)acetate), which can then be hydrolyzed to PTAA. researchgate.net

Cross-Coupling Polymerization: Nickel(II)-catalyzed cross-coupling reactions can produce head-to-tail type regioregular polythiophenes from 2,5-dihalothiophene monomers bearing ester groups on the side chain. rsc.org

The properties of these polymers can be further tuned post-polymerization. For instance, the ester groups on polythiophene chains can be hydrolyzed to carboxylic acid groups, which can then be converted into alkali metal salts, altering the polymer's solubility and conductivity. rsc.org Such polymers have applications as charge-selective films and in the preparation of nanocomposites. researchgate.net

Table 3: Synthesis Methods for Polymeric Thiophene-3-acetate Derivatives
Polymerization MethodKey Reagents/ConditionsTypical ProductKey FeaturesReference
Electrochemical PolymerizationApplied potential, macromolecule templates (e.g., HEC)Poly(3-thiophene acetic acid) nanowires/filmsForms polymer directly on electrode; morphology control rsc.org
Oxidative Chemical PolymerizationFeCl3 in CHCl3Poly(thiophene-3-acetate ester)Common, scalable solution-based method researchgate.netresearchgate.net
Nickel-Catalyzed Cross-CouplingDihalothiophene monomers, Grignard reagents, Ni(II) catalystRegioregular polythiophenesHigh control over polymer chain regularity rsc.org

Structure-Reactivity Relationship Investigations for Novel Derivatives (Non-Biological)

The reactivity of thiophene and its derivatives, including this compound, is fundamentally governed by the aromatic nature of the thiophene ring. wikipedia.orgstudysmarter.co.uk The sulfur atom's lone pair electrons participate in the π-electron system, creating an electron-rich aromatic ring that is generally more reactive towards electrophiles than benzene (B151609). imperial.ac.uk However, the nature and position of substituents dramatically modulate this inherent reactivity. In the context of this compound and its novel derivatives, structure-reactivity relationships in non-biological reactions are primarily influenced by electronic effects, steric hindrance, and the specific reaction conditions.

Investigations into the synthesis of various thiophene derivatives have provided insights into these relationships. For instance, the Fiesselmann Thiophene Synthesis, which involves the condensation of thioglycolic acid derivatives with various carbonyl compounds, demonstrates how the initial choice of precursors dictates the final substitution pattern and, consequently, the electronic properties and reactivity of the resulting thiophene ester.

Electronic Effects of Substituents

The isopropyl acetate (B1210297) group at the 3-position of the thiophene ring is a key modulator of its chemical reactivity. As an ester, it primarily functions as an electron-withdrawing group through resonance, which deactivates the thiophene ring towards electrophilic aromatic substitution. This deactivation is a critical factor in designing multi-step syntheses, as it influences the regioselectivity of subsequent reactions.

To illustrate the impact of different substituents on the electronic properties and reactivity of the thiophene ring, consider the following hypothetical comparison of reaction rates for electrophilic bromination. An activating group, such as a methyl group, would be expected to increase the reaction rate relative to unsubstituted thiophene, while a deactivating group like an ester would decrease it.

Table 1: Illustrative Relative Rates of Electrophilic Bromination for Substituted Thiophenes

CompoundSubstituent at C3-PositionElectronic EffectPredicted Relative Rate (krel)
Thiophene-HNeutral (Reference)1.0
3-Methylthiophene-CH3Electron-Donating (Activating)> 1.0
Methyl thiophene-3-carboxylate-COOCH3Electron-Withdrawing (Deactivating)< 1.0
This compound-COOCH(CH3)2Electron-Withdrawing (Deactivating)< 1.0

This table is illustrative and based on established principles of electronic effects in aromatic chemistry. Actual reaction rates would require experimental determination.

Steric Effects on Reactivity

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is another crucial factor. wikipedia.org In the case of this compound, the bulky isopropyl group can influence the approach of reagents to the ester functionality and the adjacent positions on the thiophene ring. rsc.org

For reactions involving the carbonyl group of the ester, such as hydrolysis or transesterification, the size of the alcohol moiety directly impacts the reaction rate. Increasing the steric bulk from a methyl to an ethyl and then to an isopropyl group would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon.

Research on thiophene-2,5-dicarboxylic acid diesters has shown that steric hindrance from the ester groups can significantly affect the properties and stability of derived materials, such as electrochromic devices. researchgate.net In one study, the coloration efficiency of such devices increased in the order of Me < Et < iPr for the ester group, indicating that steric factors can have a profound impact on the material's physical properties. researchgate.net While this is a property of the bulk material rather than a simple chemical reaction, it underscores the importance of steric effects originating from the ester group.

The following table provides a qualitative prediction of how the steric bulk of the ester group in thiophene-3-acetates might influence the relative rate of a reaction like alkaline hydrolysis, where a nucleophile attacks the carbonyl carbon.

Table 2: Predicted Influence of Ester Group Steric Hindrance on Relative Rate of Alkaline Hydrolysis

CompoundEster GroupRelative Steric BulkPredicted Relative Rate of Hydrolysis (krel)
Methyl thiophene-3-acetateMethyl (-CH3)LowHigh
Ethyl thiophene-3-acetateEthyl (-CH2CH3)MediumModerate
This compoundIsopropyl (-CH(CH3)2)HighLow
tert-Butyl thiophene-3-acetatetert-Butyl (-C(CH3)3)Very HighVery Low

This table provides a qualitative prediction based on established principles of steric hindrance in ester hydrolysis. Experimental verification would be necessary to establish quantitative rates.

Further studies on substituted thiophenes have noted that steric strain between adjacent groups can affect molecular properties differently in thiophenes compared to analogous benzene compounds, due to the different geometries of the five-membered and six-membered rings. rsc.org This highlights that direct analogies from benzene chemistry must be made with caution. The development of novel derivatives of this compound for non-biological applications, such as in polymers or materials science, would therefore require careful consideration of both the electronic and steric profiles of any introduced substituents to control reactivity and achieve the desired properties. researchgate.netresearchgate.net

Exploration of Isopropyl Thiophene 3 Acetate in Advanced Materials and Chemical Technologies Non Medical

Role as a Synthetic Intermediate in Fine Chemical Production

The utility of Isopropyl thiophene-3-acetate as a synthetic intermediate is rooted in the reactivity of the thiophene (B33073) ring and the ester functionality. Thiophene and its derivatives are foundational building blocks in the synthesis of a wide array of complex organic molecules, including agrochemicals and active pharmaceutical ingredients. nih.gov The thiophene core is present in numerous commercial products, and versatile intermediates are crucial for their efficient production.

This compound serves as a valuable precursor for several reasons:

Functional Group Transformation: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, thiophene-3-acetic acid. This acid can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters, providing access to a diverse library of derivative compounds.

Ring Modification: The thiophene ring itself is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The positions on the ring (typically C2 and C5) can be functionalized to build more complex molecular scaffolds.

Cross-Coupling Reactions: The thiophene ring can be halogenated, most commonly brominated, to introduce a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). These reactions are powerful tools for forming carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups. nih.gov

The compound's role as an intermediate is critical for creating molecules where a thiophene ring is separated from another part of the molecule by a two-carbon spacer, a common structural motif in specialty chemicals. Isopropyl acetate (B1210297) itself is a significant fine chemical intermediate, and its combination with the thiophene moiety creates a bifunctional building block for organic synthesis. researchgate.netseqens.com

Potential Applications in Organic Electronics and Optoelectronic Materials

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. cmu.edu Polythiophenes, in particular, were among the first classes of conducting polymers to be discovered and continue to be refined for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). dntb.gov.ua

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of functional organic electronic materials. The ester group allows for the fine-tuning of material properties. For instance, the size and shape of the ester's alkyl group can influence the solubility of the resulting polymer, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing. Furthermore, the ester group can be chemically modified post-polymerization to introduce other functionalities.

Incorporation into Conductive Polymers and Semiconductors

The synthesis of conductive polythiophenes often relies on the polymerization of 3-substituted thiophene monomers to ensure solubility and processability. rsc.org Established methods like the McCullough method or Kumada cross-coupling polymerizations provide precise control over the polymer's regioregularity (the head-to-tail coupling of monomer units), which is crucial for achieving high charge carrier mobility. cmu.edu

This compound could be incorporated into conductive polymer chains through several synthetic strategies:

Direct Polymerization: After conversion to a di-halogenated derivative (e.g., 2,5-dibromo-isopropyl thiophene-3-acetate), the monomer could be subjected to metal-catalyzed cross-coupling polymerization.

Copolymerization: It could be copolymerized with other thiophene monomers or different aromatic units to create materials with tailored electronic and optical properties.

Post-Polymerization Modification: A polymer containing thiophene-3-acetic acid units could be esterified with isopropanol (B130326) to yield the target polymer.

The presence of the acetate side chain would influence the polymer's morphology and electronic properties. The polar carbonyl group could affect intermolecular packing and the polymer's interaction with substrates or other layers in a device. The properties of poly(3,4-ethylenedioxythiophene) (PEDOT), one of the most successful conducting polymers, highlight the significant impact that side-group modifications can have on performance. pkusz.edu.cnfrontiersin.org

Polymerization MethodDescriptionPotential Relevance for this compound
Oxidative Chemical Polymerization Uses oxidants like Iron(III) chloride to polymerize thiophene monomers. It is a straightforward method but offers less control over polymer structure.Could be used for rapid synthesis, but may lead to polymers with lower regioregularity and performance.
Electrochemical Polymerization Monomers are polymerized directly onto an electrode surface by applying an electrical potential, forming a conductive film.A direct method to grow a functional polymer film on a conductive substrate for device applications.
Metal-Catalyzed Cross-Coupling Methods like Kumada, Stille, and Suzuki couplings use nickel or palladium catalysts to polymerize dihalo-thiophenes, offering excellent control over regioregularity.This is the most likely route to high-performance polymers derived from this compound, yielding materials with predictable properties for advanced electronic devices. rsc.org

Fabrication and Characterization of Thin Films

The performance of organic electronic devices is critically dependent on the quality and morphology of the active material thin film. measurlabs.com Thin films of thiophene-based polymers and small molecules are typically deposited from solution using techniques like spin-coating, drop-casting, or printing methods, or through vacuum thermal evaporation. nih.govscielo.br

Should this compound be used as a component in an organic semiconductor, the fabrication of thin films would be a crucial step. The isopropyl acetate side chain would likely enhance its solubility in common organic solvents, facilitating solution-based deposition.

Once a thin film is fabricated, a suite of characterization techniques is employed to analyze its properties:

Morphological Characterization: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography, grain structure, and roughness of the film. nih.gov

Structural Characterization: X-ray Diffraction (XRD) provides information on the crystallinity and molecular packing within the film. openaccesspub.org

Optical Characterization: UV-Visible (UV-Vis) Spectroscopy is used to determine the optical bandgap of the material by analyzing its light absorption profile. scielo.br

Electrical Characterization: Techniques such as four-point probe measurements or analysis of transistor characteristics (in an OFET configuration) are used to determine the material's conductivity and charge carrier mobility.

The data gathered from these techniques are essential for correlating the molecular structure of the material, such as one derived from this compound, with its solid-state properties and ultimate device performance.

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Surface morphology, uniformity, and presence of large aggregates. nih.gov
Atomic Force Microscopy (AFM) High-resolution surface topography, roughness, and phase separation.
X-ray Diffraction (XRD) Crystallinity, molecular orientation, and packing distance. openaccesspub.org
UV-Visible Spectroscopy Light absorption spectrum, optical bandgap (Eg). scielo.br
Profilometry Film thickness. csic.es

Use in Catalysis and Ligand Design

The molecular features of this compound—specifically the sulfur heteroatom in the thiophene ring and the oxygen atoms in the acetate group—make it an interesting candidate for applications in catalysis, particularly as a ligand for transition metals.

As a Ligand in Transition Metal Catalysis

Transition metal complexes are the cornerstone of modern homogeneous catalysis, and the ligands coordinating to the metal center play a pivotal role in determining the catalyst's activity, selectivity, and stability. The sulfur atom of the thiophene ring is a soft donor and can coordinate to late transition metals like palladium and rhodium. nih.govrsc.org Simultaneously, the carbonyl oxygen of the acetate group is a hard donor, capable of coordinating to a metal center.

This combination allows this compound to potentially act as a bidentate ligand, chelating to a metal through both the sulfur and oxygen atoms. Such chelation can form a stable metal-ligand complex, which can influence the outcome of a catalytic reaction. Palladium(II) acetate is a common and versatile catalyst precursor, and its interaction with thiophene-based phosphine (B1218219) ligands is well-documented in cross-coupling reactions. nih.govmdpi.com The acetate moiety in this compound could play a similar role, potentially modulating the electronic properties and steric environment of a catalytic metal center. For instance, in rhodium(III)-catalyzed C-H activation reactions, the choice of ligand is critical, and novel ligand scaffolds are continuously being explored to improve reaction efficiency. researchgate.netmorressier.com

As a Precursor for Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial chemical processes due to their ease of separation and recyclability. researchgate.net They often consist of an active component dispersed on a high-surface-area support. This compound could serve as a precursor for the preparation of heterogeneous catalysts in several ways.

One potential route is through thermal decomposition (pyrolysis). researchgate.net By carefully heating the compound in the presence of a support material (e.g., silica (B1680970), alumina, or activated carbon), it could be decomposed to deposit active species onto the support. Given its composition, it could serve as a source for:

Sulfur: To prepare supported metal sulfide (B99878) catalysts, which are important in hydrodesulfurization (HDS) processes in the refining industry.

Carbon/Sulfur composites: Pyrolysis could lead to the formation of a sulfur-doped carbon material, which can have unique catalytic properties.

The preparation of heterogeneous catalysts often involves methods like impregnation, co-precipitation, or sol-gel synthesis. researchgate.net this compound could be used in an impregnation step, where a support is soaked in a solution containing the precursor, followed by drying and calcination to form the final catalyst. The specific conditions of the thermal treatment would determine the nature of the species deposited on the support. researchgate.net For example, solid acid catalysts, which are crucial for reactions like esterification, can be prepared by supporting heteropoly acids or phosphoric acid on silica. google.commdpi.com this compound could be investigated as a molecular precursor to create novel supported catalysts with tailored properties.

Role in Separation Processes

Studies as an Extractant for Specific Chemical Mixtures

Extensive searches of scientific literature and chemical databases did not yield specific studies where this compound has been investigated as an extractant for the separation of chemical mixtures. While thiophene and its derivatives are a broad class of heterocyclic compounds with diverse applications, research into the extractive properties of this specific ester is not publicly available. The potential of a compound to act as an effective extractant depends on its physicochemical properties, such as polarity, boiling point, and its ability to selectively interact with components of a mixture. Without experimental data or theoretical studies on this compound in this context, no specific findings can be reported.

Interactive Data Table: Summary of Extraction Studies

A search of available literature did not return any studies on the use of this compound as an extractant. Therefore, no data is available to populate this table.

Target Analyte(s)MatrixExtraction Efficiency (%)Distribution RatioSelectivityReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Phase Equilibrium Studies with Complex Solvent Systems

Similarly, a comprehensive review of scientific literature reveals a lack of published phase equilibrium studies involving this compound in complex solvent systems. Phase equilibrium data, such as liquid-liquid equilibrium (LLE) or vapor-liquid equilibrium (VLE), are crucial for designing and optimizing separation processes like extraction and distillation. The generation of such data typically involves experimental measurements and thermodynamic modeling. As no such studies have been reported for this compound, its behavior in multi-component solvent systems remains uncharacterized in the available scientific literature.

Interactive Data Table: Phase Equilibrium Data

No phase equilibrium studies for systems containing this compound were found in the public domain. Consequently, this table remains unpopulated.

System ComponentsTemperature (K)Pressure (kPa)Phase Compositions (Mole Fraction)Activity CoefficientsReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Green Chemistry and Sustainable Aspects in Thiophene Ester Synthesis

Development of Eco-Friendly Synthetic Routes

The pursuit of environmentally benign synthetic methods for thiophene (B33073) esters centers on reducing or eliminating hazardous substances, improving energy efficiency, and utilizing renewable resources. Key areas of development include the use of alternative reaction media and advanced catalytic systems.

Traditional organic syntheses often rely on volatile, toxic, and non-renewable solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer and more sustainable alternatives or to eliminate the need for solvents altogether.

Solvent-Free Reactions: Solvent-free, or solid-phase, reactions represent a significant advancement in green synthesis. These methods reduce pollution, lower costs, and simplify reaction work-ups. Techniques such as high-speed ball milling and microwave-assisted synthesis have been successfully applied to various organic transformations, including esterification and the synthesis of thiophene derivatives. nih.govresearchgate.netacs.org

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and often allows for reactions to be conducted without a solvent. For instance, the microwave-assisted coupling of thienyl boronic acids and esters has been shown to be a rapid and efficient method for preparing thiophene oligomers under solvent-free conditions. researchgate.netacs.org

Mechanochemistry: High-speed ball milling can induce chemical reactions by mechanical force, eliminating the need for solvents. This method has been developed for the esterification of carboxylic acids at room temperature, offering a significant reduction in environmental impact. nih.gov

Alternative Solvents: When a solvent is necessary, green chemistry promotes the use of environmentally friendly options over traditional hazardous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Water: As a non-toxic, abundant, and non-flammable solvent, water is a highly desirable medium for organic reactions. Recent advancements have demonstrated the feasibility of palladium-catalyzed direct C–H arylation of thiophene derivatives using water, including industrial wastewater, as the sole reaction medium. researchgate.netunito.it

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as sustainable alternatives to conventional ethereal solvents like THF and 1,4-dioxane. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials are often termed "designer solvents" due to their tunable properties. They are characterized by low volatility, which reduces air pollution. The use of recyclable imidazolium-based ionic liquids has been explored for the synthesis of thiophenes. organic-chemistry.org

The table below summarizes some green solvent alternatives and their potential applications in thiophene ester synthesis.

Solvent ClassExample(s)Properties & Potential Application in Thiophene Ester Synthesis
Water H₂ONon-toxic, abundant, non-flammable. Suitable for certain catalytic reactions like C-H activation on the thiophene ring. researchgate.netunito.it
Bio-based Ethers 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Derived from renewable resources, lower peroxide formation risk than THF. Can replace traditional ethereal solvents in various synthetic steps. nih.gov
Ionic Liquids 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄)Low volatility, recyclable. Can be used as a medium for catalytic reactions, enabling catalyst recycling. organic-chemistry.org
Solvent-Free Microwave irradiation, Ball millingEliminates solvent waste, reduces reaction times, lowers energy consumption. Applicable to esterification and thiophene ring formation. nih.govacs.org

Catalysis is a cornerstone of green chemistry, offering pathways to reduce waste by replacing stoichiometric reagents with small amounts of recyclable catalysts. For the synthesis of Isopropyl thiophene-3-acetate, this applies to both the formation of the thiophene-3-acetic acid precursor and the final esterification step.

Biocatalysis: Enzymes are highly efficient and specific natural catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. Lipases, in particular, are widely used for esterification and transesterification reactions.

Lipase-Catalyzed Esterification: The use of lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can provide a green route to thiophene esters. researchgate.net These enzymatic reactions avoid the harsh acidic or basic conditions of traditional Fischer esterification, reducing by-product formation and energy consumption. Lipases have been successfully employed to synthesize various esters, including those for the food and fragrance industry, demonstrating their versatility. mdpi.comindianbotsoc.org

Heterogeneous Catalysis: Solid catalysts that are in a different phase from the reactants offer significant advantages in terms of separation and recyclability, which simplifies product purification and minimizes waste.

Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst, Dowex) can effectively catalyze the esterification of carboxylic acids with alcohols, including the synthesis of isopropyl acetate (B1210297) from acetic acid and isopropanol (B130326). nih.govnih.govdntb.gov.ua These catalysts are easily filtered off and can be reused multiple times, providing an environmentally and economically attractive alternative to corrosive mineral acids like sulfuric acid.

Supported Nanoparticles: Iron oxide nanoparticles supported on materials like silica (B1680970) (SBA-15) have been shown to be efficient and recoverable catalysts for the solvent-free esterification of a wide range of carboxylic acids. mdpi.com

The following table compares different catalytic systems for esterification.

Catalyst TypeExampleAdvantagesDisadvantages
Biocatalyst (Enzyme) Immobilized Lipase (e.g., Novozym 435)High selectivity, mild reaction conditions, biodegradable, low waste. researchgate.netmdpi.comCan be more expensive, may have lower reaction rates than traditional catalysts.
Homogeneous Acid Sulfuric Acid (H₂SO₄)Inexpensive, fast reaction rates.Corrosive, difficult to separate from product, generates acidic waste.
Heterogeneous Solid Acid Ion-Exchange Resin (e.g., Dowex H⁺)Easily separable, reusable, non-corrosive, reduces waste. nih.govMay have lower activity than homogeneous acids, potential for catalyst deactivation.
Heterogeneous Nanocatalyst Supported Iron Oxide (Fe₂O₃/SBA-15)High efficiency, recoverable and reusable, suitable for solvent-free conditions. mdpi.comHigher initial cost, potential for metal leaching.

Atom Economy and Process Efficiency

Beyond reaction conditions, green chemistry employs metrics to quantify the sustainability of a chemical process. Atom economy and other efficiency measures are crucial for evaluating and comparing different synthetic routes.

Atom Economy (AE): Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. acs.org It provides a fundamental assessment of reaction efficiency, where addition and rearrangement reactions are ideal with 100% atom economy, while substitution and elimination reactions generate by-products and thus have lower atom economies. rsc.org

The Fischer esterification of thiophene-3-acetic acid with isopropanol, a common route to this compound, demonstrates the concept:

C₆H₆O₂S + C₃H₈O ⇌ C₉H₁₂O₂S + H₂O (Thiophene-3-acetic acid) + (Isopropanol) ⇌ (this compound) + (Water)

Molecular Weight of Reactants: 142.18 g/mol + 60.10 g/mol = 202.28 g/mol

Molecular Weight of Desired Product: 184.26 g/mol

Atom Economy Calculation: (184.26 / 202.28) * 100% = 91.1%

While this reaction has a relatively high atom economy, the generation of water as a by-product prevents it from being 100% efficient. Routes that could, in theory, involve a direct addition of reactants would be superior in this regard.

Process Efficiency Metrics: While atom economy is a useful theoretical concept, other metrics provide a more practical assessment of a process's greenness by including factors like yield, solvent use, and energy consumption.

Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used, providing a more realistic measure than percent yield alone.

Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass input (reactants, solvents, reagents, process water) required to produce a certain mass of product. A lower PMI indicates a more sustainable and efficient process. The production of fine chemicals and pharmaceuticals often has very high PMIs, sometimes exceeding 100 kg of waste per kg of product. whiterose.ac.ukoulu.fi

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. An ideal E-Factor is zero. Calculations for the synthesis of some thiophene derivatives have shown E-factors as low as 7.4 under optimized, solvent-free conditions. researchgate.net

Improving these metrics for the synthesis of this compound would involve using solvent-free methods, recyclable catalysts, and optimizing reaction conditions to achieve high yields and minimize purification steps. acs.org

Life Cycle Assessment (LCA) of Synthesis Pathways for Thiophene-Based Surfactants (Applicable to related esters)

A Life Cycle Assessment (LCA) is a holistic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). For chemical synthesis, this involves analyzing the environmental burden of starting materials, energy consumption, solvent use, and waste generation.

Studies on novel thiophene-based surfactants, which share structural similarities with thiophene esters, provide valuable insights into the potential environmental hotspots in the synthesis of compounds like this compound. mdpi.com An LCA of oligomeric and polymeric thiophene-based surfactants revealed that while the final products showed good biodegradability and low ecotoxicity, their chemical synthesis process had a notable negative impact on the environment and human health. researchgate.netmdpi.comgoogle.com

Key findings from these LCAs that are relevant to thiophene ester synthesis include:

Impact Categories: The assessment typically considers multiple impact categories, such as global warming potential, ozone depletion, eutrophication, and human toxicity. The synthesis of polymeric thiophene-based surfactants, for example, was linked to potential impacts on human health and environmental pollution stemming from upstream processes like coal mining for electricity generation. mdpi.com

Guidance for Greener Design: By identifying these hotspots, LCA provides a powerful tool for chemists and chemical engineers to redesign synthetic pathways. It allows for the comparison of different routes (e.g., traditional vs. biocatalytic) to select the most sustainable option, optimizing resource use and minimizing waste. mdpi.commdpi.com

Conclusion and Future Research Perspectives

Summary of Key Findings in Isopropyl Thiophene-3-acetate Research

While direct research on this compound is scarce, a comprehensive analysis of its constituent parts—the thiophene-3-acetic acid core and the isopropyl ester—provides significant insights. The synthesis can be readily achieved through standard esterification procedures. Its chemical behavior is predicted to be a combination of the electrophilic substitution reactions characteristic of the thiophene (B33073) ring and the nucleophilic acyl substitution reactions of the ester group. Based on the extensive literature on thiophene derivatives, this compound holds potential as a valuable intermediate in medicinal chemistry for the development of anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, its thiophene core makes it a candidate for applications in materials science, particularly in the synthesis of functional organic electronic and photoluminescent materials.

Identification of Promising Avenues for Further Investigation

The lack of specific data on this compound presents numerous opportunities for future research:

Synthesis and Characterization: A detailed study of its synthesis, including optimization of reaction conditions and thorough spectroscopic characterization, is a fundamental first step.

Exploration of Chemical Reactivity: A systematic investigation of its reactivity, particularly electrophilic substitution on the thiophene ring and transformations of the ester group, would provide a valuable chemical roadmap for its utilization.

Biological Screening: A comprehensive biological evaluation of this compound is warranted. Screening for anti-inflammatory, antimicrobial, and cytotoxic activities would be a logical starting point, given the known properties of related compounds.

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying both the thiophene ring and the ester functionality, followed by biological testing, could lead to the identification of compounds with enhanced potency and selectivity.

Materials Science Applications: Investigating its potential as a monomer or precursor for the synthesis of novel polythiophenes with tailored electronic and optical properties could open up new avenues in organic electronics.

Potential Impact on Related Fields of Chemical Science

The study of this compound and its derivatives could have a significant impact on several fields of chemical science. In medicinal chemistry, it could contribute to the development of new therapeutic agents with novel mechanisms of action. The exploration of its structure-activity relationships could provide valuable insights for the rational design of more effective drugs. nih.gov In materials science, the development of new thiophene-based materials derived from this compound could lead to advancements in organic electronics, contributing to the creation of more efficient and cost-effective electronic devices. nbinno.comchemimpex.com The versatility of this relatively simple molecule makes it a promising platform for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of isopropyl thiophene-3-acetate?

  • Methodological Answer :

  • 1H and 13C NMR : Identify proton environments (e.g., ester methyl groups at ~1.2 ppm and thiophene protons at ~6.5–7.5 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm).
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peak (expected m/z 184 for C₉H₁₂O₂S) and fragmentation patterns.
  • Cross-reference with published spectral libraries or prior studies on structurally analogous thiophene esters .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks.
  • First-Aid Measures : In case of skin contact, wash immediately with water; for inhalation, move to fresh air and consult a poison center .
  • Storage : Store in a cool, dry place away from oxidizing agents and heat sources.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer :

  • Variable Analysis : Systematically test reaction parameters (e.g., catalyst loading, temperature, solvent polarity). For example, yields may vary due to moisture sensitivity of intermediates.
  • Statistical Design : Use a factorial design (e.g., ANOVA) to identify significant variables.
  • Purity Assessment : Validate product purity via HPLC or GC-MS to rule out side products affecting yield calculations .

Q. What purification strategies optimize isolation of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with hexane:ethyl acetate (e.g., 4:1 ratio) for baseline separation.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • Distillation : If volatility permits, fractional distillation under reduced pressure minimizes decomposition .

Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Substitution : The electron-rich thiophene ring directs reactions to the 2- or 5-positions. Use DFT calculations to map electron density.
  • Experimental Validation : Perform Suzuki-Miyaura coupling with aryl halides; monitor regioselectivity via LC-MS and compare with computational predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or stability data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., dry nitrogen atmosphere to prevent hydrolysis).
  • Analytical Consistency : Ensure uniformity in DSC (Differential Scanning Calorimetry) heating rates or TGA (Thermogravimetric Analysis) protocols.
  • Literature Review : Cross-check with peer-reviewed journals (avoiding non-academic sources like ) .

Experimental Design

Q. What controls are essential when studying the hydrolysis kinetics of this compound?

  • Methodological Answer :

  • Blank Controls : Run parallel reactions without the ester to account for solvent or catalyst effects.
  • pH Buffers : Maintain consistent pH (e.g., phosphate buffer at pH 7) to isolate pH-dependent hydrolysis.
  • Temperature Calibration : Use a thermostatted bath (±0.1°C accuracy) and monitor via in-line probes .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodological Answer :

  • Thiophene Functionalization : Use as a building block for thiophene-containing pharmaceuticals (e.g., via Friedel-Crafts acylation).
  • Ester Hydrolysis : Convert to thiophene-3-acetic acid for further derivatization (e.g., amide coupling).
  • Case Study : Cite its use in synthesizing antiviral agents, referencing patent literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.